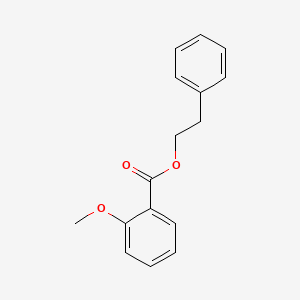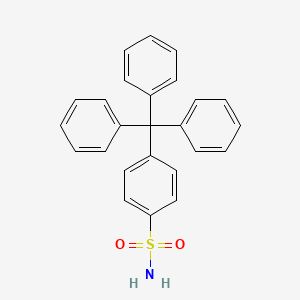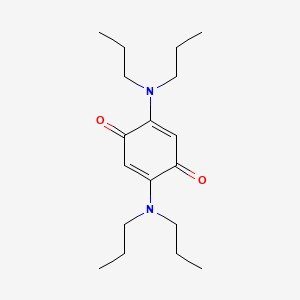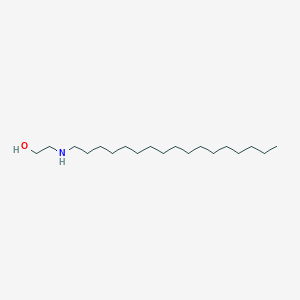
2-(Heptadecylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It consists of a heptadecyl group (a long-chain alkyl group with 17 carbon atoms) attached to an amino group, which is further connected to an ethan-1-ol moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecylamino)ethan-1-ol typically involves the reaction of heptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{17}\text{H}{35}\text{NH}_2 + \text{CH}2\text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}{35}\text{NHCH}_2\text{CH}_2\text{OH} ]
This reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), to facilitate the opening of the ethylene oxide ring and its subsequent reaction with heptadecylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Heptadecylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
2-(Heptadecylamino)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in the development of antimicrobial agents and other therapeutic compounds.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of 2-(Heptadecylamino)ethan-1-ol is primarily attributed to its amphiphilic properties. The long hydrophobic heptadecyl chain allows it to interact with lipid membranes, while the hydrophilic amino and hydroxyl groups enable it to form hydrogen bonds and interact with aqueous environments. This dual nature makes it effective in disrupting lipid bilayers, enhancing membrane permeability, and facilitating the delivery of active compounds across biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Hexadecylamino)ethan-1-ol: Similar structure but with a hexadecyl group (16 carbon atoms) instead of a heptadecyl group.
2-(Octadecylamino)ethan-1-ol: Similar structure but with an octadecyl group (18 carbon atoms) instead of a heptadecyl group.
2-(Dodecylamino)ethan-1-ol: Similar structure but with a dodecyl group (12 carbon atoms) instead of a heptadecyl group.
Uniqueness
2-(Heptadecylamino)ethan-1-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and emulsifier compared to similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
13436-74-3 |
|---|---|
Molecular Formula |
C19H41NO |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-(heptadecylamino)ethanol |
InChI |
InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-21/h20-21H,2-19H2,1H3 |
InChI Key |
WJWSZYHMGMSQET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
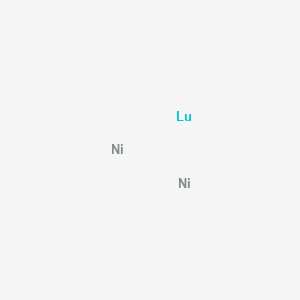
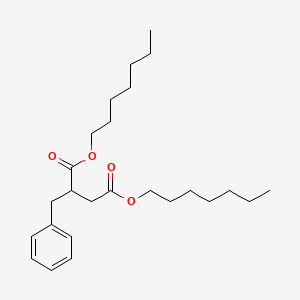
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
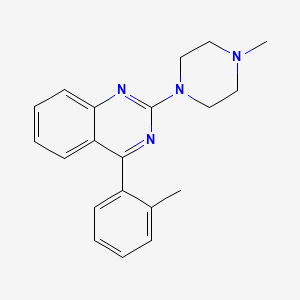

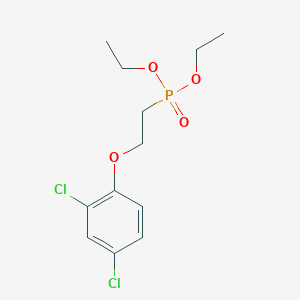
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
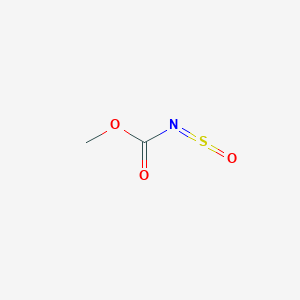
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
